molecular formula C14H8FNO B14916976 3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile

3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B14916976
M. Wt: 225.22 g/mol
InChI Key: LDQOANSAUQUPKV-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is an organic compound characterized by the presence of a fluorine atom, a formyl group, and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 3’-Fluoro-4’-carboxy-[1,1’-biphenyl]-4-carbonitrile

    Reduction: 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-amine

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H8FNO

Molecular Weight

225.22 g/mol

IUPAC Name

4-(3-fluoro-4-formylphenyl)benzonitrile

InChI

InChI=1S/C14H8FNO/c15-14-7-12(5-6-13(14)9-17)11-3-1-10(8-16)2-4-11/h1-7,9H

InChI Key

LDQOANSAUQUPKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

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